Pyrazolo[3,4-d]pyridazines are a class of heterocyclic compounds characterized by a pyrazole ring fused to a pyridazine ring. These nitrogen-containing heterocycles are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties [, , , ].
1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol is a nitrogen-containing heterocyclic compound that belongs to the pyrazolo[3,4-d]pyridazine family. This compound exhibits a unique structure characterized by a fused pyrazole and pyridazine ring system, which contributes to its diverse biological activities and potential applications in medicinal chemistry. The molecular formula of this compound is C_8H_10N_4O, and it is classified as a pyrazole derivative.
The synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol can be achieved through various methods. One notable approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This method has been described as simple and efficient, allowing for the rapid formation of polysubstituted pyrazoles. The initial synthesis of substituted pyrazoles dates back to 1883 by Knorr et al., who reacted β-diketones with hydrazine derivatives to yield regioisomers .
Another effective synthesis route employs microwave-assisted techniques, which significantly reduce reaction times and improve yields. For instance, a mixture of dimethylformamide and phosphorus oxychloride is reacted with 1-(3-arylsydnon-4-yl)ethylidene)-2-phenylhydrazines under controlled conditions to produce the desired pyrazolo[3,4-d]pyridazin derivatives .
The typical procedure involves the following steps:
The molecular structure of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol features a fused bicyclic system comprising a pyrazole ring and a pyridazine ring. The presence of two methyl groups at positions 1 and 3 enhances its stability and solubility.
Key structural data includes:
1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol can undergo various chemical reactions typical of pyrazole derivatives. These include nucleophilic substitutions, electrophilic aromatic substitutions, and cycloadditions.
For instance, reactions involving this compound can be facilitated by its ability to act as a nucleophile or electrophile due to the presence of electron-rich nitrogen atoms in its structure. This reactivity can be exploited in synthetic organic chemistry to create more complex molecules or to modify existing structures for enhanced biological activity.
The mechanism of action for compounds like 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol often involves interactions with specific biological targets such as enzymes or receptors. For example, studies have shown that derivatives within this class exhibit anti-leishmanial activity by inhibiting crucial metabolic pathways in Leishmania parasites .
Research indicates that these compounds may influence cell signaling pathways or disrupt cellular processes critical for pathogen survival. Quantitative structure–activity relationship (QSAR) studies can further elucidate these mechanisms by correlating structural features with biological activity.
Relevant analyses include spectral characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm identity and purity.
1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol has garnered attention for its potential applications in various scientific fields:
The compound 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol belongs to a class of bicyclic heterocycles where a pyrazole ring is fused with a pyridazine ring at the [3,4-d] positions. Its systematic name reflects the parent heterocycle (pyridazine), the fused system (pyrazolo), and substituent positions: a methyl group at N-1, another methyl at C-3, and a hydroxyl group at C-7. According to PubChem records, it carries the molecular formula C₇H₈N₄O (molecular weight: 164.17 g/mol) and exhibits tautomerism, with the 7-ol form coexisting with the 7-one (keto) tautomer under physiological conditions [4] [6].
Table 1: Key Identifiers of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol
Property | Value | Source |
---|---|---|
CAS Registry Number | 1909337-15-0 | [6] |
Alternate CAS Number | 25016-12-0 | [3] |
Molecular Formula | C₇H₈N₄O | [1] [4] |
IUPAC Name | 1,3-dimethyl-6H-pyrazolo[3,4-d]pyridazin-7-one (tautomer) | [4] |
SMILES | CC1=NN(C2=C1C=NNC2=O)C (keto form) | [4] |
InChIKey | OPCFDCSZKUXVME-UHFFFAOYSA-N | [4] |
Structurally, the fusion pattern creates an electron-deficient system due to the presence of four nitrogen atoms. The pyridazine ring contributes to a high dipole moment (∼4.22 D), while the ortho-quinonoid arrangement of the 7-hydroxyl group adjacent to the pyridazine N-atom enables robust hydrogen-bonding capacity. This allows dual hydrogen-bond donor/acceptor functionality critical for molecular recognition [2]. Substituents at the 1- and 3-positions (methyl groups) influence steric accessibility and electronic properties—the N-1 methyl locks the pyrazole nitrogen in a 1H-tautomeric state, while the C-3 methyl moderately enhances lipophilicity [6] [9].
Pyrazolo-pyridazine research emerged in the 1970s alongside explorations of nitrogen-rich heterocycles for bioactive molecule design. Early work focused on simple analogs like minaprine (a 3-aminopyridazine antidepressant), though scaffold-specific optimization remained limited until the 2000s [2]. The 1980s–1990s saw interest in pyridazinone derivatives (e.g., levosimendan) for phosphodiesterase 3 (PDE3) inhibition, establishing the core’s potential in modulating enzymatic targets [2].
The 2010s marked a turning point with FDA approvals of pyridazine-containing drugs:
These approvals validated the pyridazine scaffold’s ability to confer favorable drug properties: reduced hERG channel binding, lower cytochrome P450 inhibition, and enhanced solubility via dipole-driven interactions. Concurrently, synthetic methodologies advanced, enabling derivatives like 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol to be explored as kinase inhibitor precursors. Patent literature (e.g., US3939161A) disclosed analogs with anticonvulsant and anti-secretory activities, leveraging the core’s hydrogen-bonding motifs for target engagement [8].
Table 2: Milestones in Pyrazolo-Pyridazine Drug Development
Year | Development | Significance |
---|---|---|
1972 | Minaprine (pyridazine antidepressant) approved | First therapeutic pyridazine; withdrawn in 1996 |
2012 | Ponatinib (imidazopyridazine kinase inhibitor) approved | Validated fused pyridazines in oncology |
2020 | Relugolix (3-aminopyridazine GnRH antagonist) approved | Highlighted pyridazine’s tunable pharmacology |
2022 | Deucravacitinib (TYK2 inhibitor) approved | Demonstrated pyridazine’s role in allostery |
This compound exemplifies strategic functionalization to optimize heterocyclic properties. The C-7 hydroxyl group serves as a versatile handle for derivatization—enabling etherification, esterification, or metal coordination—while enhancing water solubility via hydrogen-bond donation [4] [6]. Its calculated partition coefficient (cLogP = -0.508 ± 0.206) reflects lower lipophilicity than typical aryl systems (e.g., benzene cLogP = 2.177), aligning with pyridazine’s role as a phenyl bioisostere that improves aqueous solubility [2].
Table 3: Physicochemical Properties vs. Related Heterocycles
Parameter | 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol | Pyridazine | Benzene |
---|---|---|---|
Dipole Moment (D) | Not reported (est. 4.0–4.5 based on core [2]) | 4.22 | 0.0 |
cLogP | -0.51 (calculated) | -0.508 | 2.18 |
Hydrogen-Bond Acceptors | 4 (N/O atoms) | 2 | 0 |
Topological Polar Surface Area | 58.7 Ų (est.) | 25.8 Ų | 0 Ų |
Critically, the scaffold exhibits dual hydrogen-bonding functionality: the pyridazine nitrogen acts as an acceptor, and the C-7 hydroxyl serves as a donor. This facilitates interactions with biological targets through σ-hole bonding and π-stacking, as observed in kinase inhibitors like ponatinib [2] [8]. The methyl groups at N-1 and C-3 provide metabolic stability by blocking oxidative sites, a design principle exploited in kinase inhibitors such as tepotinib (pyridazinone derivative) [2]. Current applications include its use as a synthetic intermediate for anticancer and anti-inflammatory agents, where its electron-deficient core enables nucleophilic substitutions at C-6 or electrophilic modifications at the hydroxyl group [6] [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4